molecular formula C15H21BrClNO B1620684 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride CAS No. 284493-93-2

3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride

Cat. No.: B1620684
CAS No.: 284493-93-2
M. Wt: 346.69 g/mol
InChI Key: PWCGLPMZUOMTMZ-UHFFFAOYSA-M
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Description

3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is an organic compound that features a bromophenyl group attached to a triethylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride typically involves the reaction of 3-bromophenyl derivatives with triethylamine and other reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-bromophenyl ether is condensed with appropriate reagents in the presence of a catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted phenyl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in binding interactions, while the triethylammonium moiety can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is unique due to its combination of a bromophenyl group with a triethylammonium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrNO.ClH/c1-4-17(5-2,6-3)11-10-15(18)13-8-7-9-14(16)12-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCGLPMZUOMTMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)C=CC(=O)C1=CC(=CC=C1)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380796
Record name 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-93-2
Record name 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 3
Reactant of Route 3
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 4
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 5
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Reactant of Route 6
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride

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